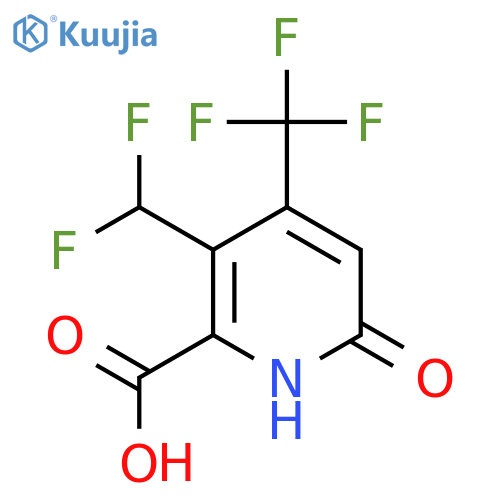Cas no 1805254-55-0 (3-(Difluoromethyl)-6-hydroxy-4-(trifluoromethyl)pyridine-2-carboxylic acid)

3-(Difluoromethyl)-6-hydroxy-4-(trifluoromethyl)pyridine-2-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 3-(Difluoromethyl)-6-hydroxy-4-(trifluoromethyl)pyridine-2-carboxylic acid
-
- インチ: 1S/C8H4F5NO3/c9-6(10)4-2(8(11,12)13)1-3(15)14-5(4)7(16)17/h1,6H,(H,14,15)(H,16,17)
- InChIKey: UOLCHEJREXUYTF-UHFFFAOYSA-N
- ほほえんだ: FC(C1=C(C(=O)O)NC(C=C1C(F)(F)F)=O)F
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 8
- 重原子数: 17
- 回転可能化学結合数: 2
- 複雑さ: 435
- 疎水性パラメータ計算基準値(XlogP): 0.5
- トポロジー分子極性表面積: 66.4
3-(Difluoromethyl)-6-hydroxy-4-(trifluoromethyl)pyridine-2-carboxylic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029025934-1g |
3-(Difluoromethyl)-6-hydroxy-4-(trifluoromethyl)pyridine-2-carboxylic acid |
1805254-55-0 | 95% | 1g |
$3,068.70 | 2022-04-01 | |
| Alichem | A029025934-250mg |
3-(Difluoromethyl)-6-hydroxy-4-(trifluoromethyl)pyridine-2-carboxylic acid |
1805254-55-0 | 95% | 250mg |
$980.00 | 2022-04-01 | |
| Alichem | A029025934-500mg |
3-(Difluoromethyl)-6-hydroxy-4-(trifluoromethyl)pyridine-2-carboxylic acid |
1805254-55-0 | 95% | 500mg |
$1,802.95 | 2022-04-01 |
3-(Difluoromethyl)-6-hydroxy-4-(trifluoromethyl)pyridine-2-carboxylic acid 関連文献
-
Renyi Shi,Lijun Lu,Hangyu Xie,Jingwen Yan,Ting Xu,Hua Zhang,Xiaotian Qi,Yu Lan Chem. Commun., 2016,52, 13307-13310
-
Khaoula Boukari,Eric Duverger,Régis Stephan,Marie-Christine Hanf,Philippe Sonnet Phys. Chem. Chem. Phys., 2014,16, 14722-14729
-
Zhi-Qiao Wang,Ming-Jian Zhang,Zhong-Ning Xu,Guo-Cong Guo Chem. Commun., 2020,56, 403-406
-
Lihong Zhang,Wang Sun,Chunming Xu,Rongzheng Ren,Xiaoxia Yang,Jinshuo Qiao,Zhenhua Wang,Kening Sun J. Mater. Chem. A, 2020,8, 14091-14098
-
Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570
-
Guosheng Li,Xiaochuan Lu,Jin Y. Kim,John P. Lemmon,Vincent L. Sprenkle J. Mater. Chem. A, 2013,1, 14935-14942
-
7. Beyond the ridge pattern: multi-informative analysis of latent fingermarks by MALDImass spectrometryS. Francese,R. Bradshaw,L. S. Ferguson,R. Wolstenholme,M. R. Clench,S. Bleay Analyst, 2013,138, 4215-4228
-
Elisabet Öberg,Xue-Li Geng,Marie-Pierre Santoni,Sascha Ott Org. Biomol. Chem., 2011,9, 6246-6255
-
9. C@ZnOnanorod array-based hydrazine electrochemical sensor with improved sensitivity and stabilityJinping Liu,Yuanyuan Li,Jian Jiang,Xintang Huang Dalton Trans., 2010,39, 8693-8697
-
Soon Moon Jeong,Seongkyu Song,Kyung-Il Joo,Joonwoo Kim,Sung-Ho Hwang,Jaewook Jeong,Hyunmin Kim Energy Environ. Sci., 2014,7, 3338-3346
3-(Difluoromethyl)-6-hydroxy-4-(trifluoromethyl)pyridine-2-carboxylic acidに関する追加情報
Comprehensive Overview of 3-(Difluoromethyl)-6-hydroxy-4-(trifluoromethyl)pyridine-2-carboxylic acid (CAS No. 1805254-55-0)
The compound 3-(Difluoromethyl)-6-hydroxy-4-(trifluoromethyl)pyridine-2-carboxylic acid (CAS No. 1805254-55-0) is a fluorinated pyridine derivative with significant potential in pharmaceutical and agrochemical applications. Its unique structural features, including the difluoromethyl and trifluoromethyl groups, contribute to its enhanced reactivity and bioavailability, making it a subject of growing interest in modern research. This article delves into its properties, synthesis, and applications while addressing trending topics such as sustainable chemistry and drug discovery.
In recent years, the demand for fluorinated compounds like 3-(Difluoromethyl)-6-hydroxy-4-(trifluoromethyl)pyridine-2-carboxylic acid has surged due to their role in precision medicine and crop protection. Researchers are particularly intrigued by its ability to act as a bioisostere, replacing traditional functional groups to improve metabolic stability and target specificity. This aligns with the broader industry shift toward green chemistry, where fluorine incorporation is leveraged to reduce environmental impact while maintaining efficacy.
The synthesis of CAS No. 1805254-55-0 typically involves multi-step reactions, including halogenation and carboxylation, to introduce the hydroxy and carboxylic acid moieties. Advanced techniques such as flow chemistry and catalysis are increasingly employed to optimize yield and purity, addressing common challenges like regioselectivity and byproduct formation. These innovations resonate with the scientific community's focus on process intensification and cost-effective manufacturing.
From an application standpoint, 3-(Difluoromethyl)-6-hydroxy-4-(trifluoromethyl)pyridine-2-carboxylic acid is explored as a building block for small-molecule inhibitors and herbicides. Its hydrogen-bonding capacity and lipophilicity make it suitable for modulating protein-ligand interactions, a hot topic in oncology and neurodegenerative disease research. Additionally, its agrochemical potential is being tested against resistant weed strains, reflecting the global need for sustainable agriculture solutions.
Safety and regulatory aspects of CAS No. 1805254-55-0 are also critical discussion points. While not classified as hazardous, its handling requires adherence to Good Laboratory Practices (GLP) to ensure occupational safety. This aligns with the increasing emphasis on ESG (Environmental, Social, and Governance) compliance in chemical industries, a trending search query among professionals.
In conclusion, 3-(Difluoromethyl)-6-hydroxy-4-(trifluoromethyl)pyridine-2-carboxylic acid exemplifies the intersection of innovation and practical utility in fluorine chemistry. As research progresses, its role in addressing challenges like drug resistance and food security will likely expand, solidifying its relevance in both academic and industrial settings.
1805254-55-0 (3-(Difluoromethyl)-6-hydroxy-4-(trifluoromethyl)pyridine-2-carboxylic acid) 関連製品
- 1898015-85-4(1-(3-methanesulfonylphenyl)methylcyclopropan-1-ol)
- 1784058-92-9(3-Oxetaneethanamine, 3-(1-methylethyl)-)
- 899976-46-6(N-(2-fluorophenyl)-2-{4-(4-fluorophenyl)-3-oxo-3,4-dihydropyrazin-2-ylsulfanyl}acetamide)
- 933778-28-0(3-Methyl-1-propyl-1H-pyrazole-4-carbaldehyde)
- 1343575-78-9(3-(2-ethyl-1H-imidazol-1-yl)-1,1,1-trifluoropropan-2-ol)
- 91324-13-9(1-(9H-carbazol-9-yl)-3-(diethylamino)propan-2-ol)
- 2247106-65-4(N-[4-Cyano-3-(trifluoromethyl)phenyl]-1-methyl-3-oxocyclobutane-1-carboxamide)
- 1428233-59-3(6-methyl-1,4-thiazepane)
- 1361580-89-3(4-(Perchlorophenyl)pyridine-2-acetonitrile)
- 478045-79-3(3-(4-Chlorophenyl)-5-{1-[(4-chlorophenyl)sulfonyl]-2-pyrrolidinyl}-1,2,4-oxadiazole)


